molecular formula C25H21ClN2O5S B2940320 N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895645-84-8

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2940320
CAS No.: 895645-84-8
M. Wt: 496.96
InChI Key: ZZLUZRSPCHMYOC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinoline core substituted with a 4-ethoxybenzenesulfonyl group at position 3 and an acetamide moiety at position 2. The acetamide is further functionalized with a 4-chlorophenyl group, a structural motif common in pharmacologically active compounds. This compound’s design integrates sulfonyl and chlorophenyl groups, which are often associated with enhanced binding affinity and metabolic stability in drug discovery .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-33-19-11-13-20(14-12-19)34(31,32)23-15-28(22-6-4-3-5-21(22)25(23)30)16-24(29)27-18-9-7-17(26)8-10-18/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLUZRSPCHMYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and acylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may enhance its binding affinity to target proteins, leading to inhibition of enzymatic activities and modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be elucidated through comparisons with analogous compounds. Below is a detailed analysis:

Structural and Functional Comparisons

The table below highlights key structural differences and their implications:

Compound Name R1 (Sulfonyl Group) R2 (Acetamide Group) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
This compound (Target) 4-ethoxybenzenesulfonyl 4-chlorophenyl C25H22ClN2O5S 506.0 (calculated) Ethoxy group enhances polarity; 4-chlorophenyl aids in hydrophobic interactions -
2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide 4-chlorobenzenesulfonyl 3-methylphenyl C26H22ClN2O4S 509.98 Methyl substituent increases steric bulk; potential for altered binding kinetics
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide benzenesulfonyl 4-chlorophenyl C25H20ClN2O4S 487.96 Lacks ethoxy/ethyl groups; simpler sulfonyl structure may reduce solubility
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - 3,4-dichlorophenyl C19H17Cl2N3O2 406.27 Dichloro substitution enhances electrophilicity; pyrazolyl ring enables coordination
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide quinazolinyl-sulfanyl 4-sulfamoylphenyl C22H17ClN4O4S2 501.0 Sulfamoyl group introduces polarity; quinazolinone core may target kinases

Key Observations

Sulfonyl Group Variations :

  • The target compound’s 4-ethoxybenzenesulfonyl group distinguishes it from analogs with 4-chlorobenzenesulfonyl () or simple benzenesulfonyl (). The ethoxy substituent likely increases electron-donating effects, altering electronic density on the sulfonyl group and influencing hydrogen-bonding capacity .
  • In contrast, the sulfamoylphenyl group in ’s compound introduces a polar sulfonamide moiety, which is a hallmark of antimicrobial agents (e.g., sulfa drugs) .

Acetamide Substituents :

  • The 4-chlorophenyl group in the target compound is conserved in and , suggesting its critical role in target engagement, possibly through hydrophobic or π-π stacking interactions.
  • ’s 3-methylphenyl substituent introduces steric bulk, which may hinder binding in sterically sensitive targets .

Core Heterocyclic Modifications: The quinoline core in the target compound is replaced with a pyrazolyl ring in and a quinazolinone in . Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while pyrazolyl derivatives often serve as ligands in coordination chemistry .

Conformational Flexibility :

  • ’s compound exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such flexibility may influence dimerization via N–H⋯O hydrogen bonds (R22(10) motifs), which could stabilize crystal lattices or protein-ligand complexes .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The ethoxy group in the target compound may enhance aqueous solubility compared to ethyl or chlorophenyl substituents (e.g., ).
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, but ethoxy substituents may introduce sites for demethylation .

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 chlorophenyl 2 3 4 ethoxybenzenesulfonyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide\text{N 4 chlorophenyl 2 3 4 ethoxybenzenesulfonyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide}

This structure features a quinoline core, which is known for various biological activities, including antibacterial and anticancer properties.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance:

  • Screening Results : The synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. However, their effectiveness varied against other bacterial strains tested, indicating selective antibacterial properties .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The inhibitory activity was assessed using a standard assay method. The results indicated that several synthesized compounds had strong AChE inhibitory effects with IC50 values significantly lower than the reference standard (Eserine).
Compound IDIC50 (µM)
7l2.14±0.003
7m0.63±0.001
7n2.17±0.006
Reference21.25±0.15
  • Urease Inhibition : All tested compounds displayed strong urease inhibition, with some achieving IC50 values comparable to existing urease inhibitors, suggesting potential therapeutic applications in treating conditions like kidney stones .

3. Potential Therapeutic Applications

The diverse biological activities of this compound suggest various therapeutic applications:

  • Antibacterial Agents : Due to its significant antibacterial properties, this compound could be developed as a new class of antibiotics.
  • Neuroprotective Agents : Given its AChE inhibitory activity, it may have implications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

A notable study explored the synthesis and evaluation of various sulfonamide derivatives including the target compound. The findings revealed that the presence of specific functional groups significantly influenced biological activity, highlighting the importance of structure-activity relationships in drug design .

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